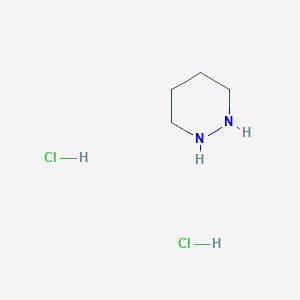

Hexahydropyridazine dihydrochloride

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

diazinane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-2-4-6-5-3-1;;/h5-6H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUZEZLTRTTWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611246 | |

| Record name | Hexahydropyridazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124072-89-5 | |

| Record name | Hexahydropyridazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diazinane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hexahydropyridazine Dihydrochloride and Its Derivatives

Direct Synthesis Approaches for Hexahydropyridazine (B1330357) Dihydrochloride (B599025)

Direct synthesis methods offer a straightforward route to hexahydropyridazine dihydrochloride. These approaches are often characterized by their efficiency and the use of readily available starting materials.

Single-Step Synthesis from Hexahydropyridazine Hydrochloride and Cyanamide

A notable direct synthesis involves the reaction of hexahydropyridazine hydrochloride with cyanamide. This method provides a concise pathway to hexahydropyridazine-1-carboximidamide hydrohalides, which are valuable precursors for more complex derivatives. The reaction leverages the nucleophilic nature of the hexahydropyridazine nitrogen to attack the electrophilic carbon of cyanamide. The last decade has seen a significant rise in the use and application of substituted cyanamides in synthetic chemistry, alongside the development of more sustainable and robust synthetic routes to this important family of compounds. nih.gov

General Synthetic Pathways for Pyridazine (B1198779) Derivatives

The synthesis of the broader class of pyridazine derivatives encompasses a wide array of strategies. researchgate.netmdpi.com These methods often involve the construction of the pyridazine ring from acyclic precursors. Common approaches include the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. liberty.edu The versatility of these methods allows for the introduction of various substituents onto the pyridazine core, leading to a diverse library of compounds. researchgate.netmdpi.comliberty.edu The development of metal-free, neutral reaction conditions has further expanded the synthetic toolbox for these heterocycles. organic-chemistry.org

Advanced Synthetic Strategies for Substituted Hexahydropyridazines

More intricate synthetic strategies are employed to access substituted hexahydropyridazines with specific stereochemistry and functional group arrangements. These advanced methods often involve cycloaddition and cyclization reactions, providing powerful tools for the construction of these complex molecules.

[4 + 2] Cycloaddition Reactions with Donor-Acceptor Cyclobutanes and cis-Diazenes

A significant advancement in the synthesis of hexahydropyridazine derivatives is the use of [4 + 2] cycloaddition reactions. nih.govacs.orgacs.org This strategy involves the reaction of donor-acceptor (D-A) cyclobutanes with cis-diazenes, often catalyzed by a Lewis acid such as gallium trichloride (B1173362) (GaCl₃). nih.govacs.orgacs.org This reaction provides access to hexahydropyridazine derivatives as single diastereomers in good to excellent yields. nih.govacs.orgacs.org The structural assignment of the resulting cycloadducts has been unambiguously confirmed by single-crystal X-ray diffraction. nih.govacs.org

The reaction proceeds through a formal [4 + 2] cycloaddition, where the donor-acceptor cyclobutane (B1203170) acts as the four-atom component and the cis-diazene serves as the two-atom component. acs.org The scope of this reaction is broad, accommodating a variety of donor-acceptor cyclobutanes. acs.org

| Donor-Acceptor Cyclobutane | Diazene | Catalyst | Product Yield | Reference |

| 2a | 1a (PTAD) | GaCl₃ (5 mol %) | Not specified | acs.org |

| Pyran-fused cyclobutane 2b | 1a (PTAD) | GaCl₃ | 78% | acs.org |

| Ethoxy-substituted cyclobutane 2c | 1a (PTAD) | GaCl₃ | 90% | acs.org |

| Phthalimide-substituted cyclobutane 2e | 1a (PTAD) | GaCl₃ | 96% | acs.org |

Table 1: Examples of [4 + 2] Cycloaddition Reactions for the Synthesis of Hexahydropyridazine Derivatives

Cyclization of Hexahydropyridazine-1-carboximidamide Hydrohalides with Carbonyl Compounds

The cyclization of hexahydropyridazine-1-carboximidamide hydrohalides with various carbonyl compounds is a versatile method for synthesizing fused-ring systems containing the hexahydropyridazine moiety. This reaction allows for the construction of bicyclic and polycyclic structures with a range of substituents. The specific nature of the carbonyl compound and the reaction conditions can be tailored to achieve the desired product.

Synthesis via Intermediate Nitrosopiperidine Reduction and Hydrochloric Acid Treatment

An alternative pathway to the hexahydropyridazine ring system involves the reduction of N-nitrosopiperidine. The resulting 1-aminopiperidine (B145804) can then be treated with hydrochloric acid to yield this compound. This method provides a different disconnection approach to the target molecule, starting from a readily available six-membered ring precursor.

Mechanistic Studies of Synthetic Transformations

The formation of the hexahydropyridazine ring is a foundational process in the synthesis of numerous derivatives. Mechanistic studies provide critical insights into the sequence of bond-forming and bond-breaking events, the nature of intermediates, and the factors that control the reaction's outcome.

Investigation of S-N Exchange Reactions in Heterocyclic Synthesis

While direct S-N exchange reactions for the synthesis of the basic hexahydropyridazine skeleton are not commonly documented, the formation of sulfur-nitrogen bonds is a key strategy in the broader field of heterocyclic chemistry. These methods, often involving cyclization, illustrate fundamental principles that can be relevant to the synthesis of complex S,N-heterocycles.

Key strategies for forming S-N linkages in heterocyclic systems include:

Cadogan Reaction : This reductive cyclization of nitro-substituted precursors is a powerful method for creating fused pyrrole (B145914) rings. For instance, the cyclization of 2-nitro-1,1'-biphenyls using reducing agents like triethyl phosphite (B83602) yields carbazoles. nih.gov In the synthesis of complex S,N-heteroacenes, a Cadogan cyclization of a dinitro-substituted precursor using triethyl phosphite under reflux conditions has been successfully employed to build the final heterocyclic ring system. beilstein-journals.org

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is instrumental in forming C-N bonds and has been applied to construct pyrrole rings within larger fused systems. beilstein-journals.org

Oxidative Cyclization : Molecular iodine can catalyze the oxidative cyclization of substrates like 2-aminopyridine (B139424) with isothiocyanates. organic-chemistry.orgorganic-chemistry.org This transition-metal-free approach proceeds via N-S bond formation at ambient temperatures to produce N-fused 5-imino-1,2,4-thiadiazole derivatives, demonstrating an efficient route to S,N-heterocycles. organic-chemistry.org

These examples highlight sophisticated methods for creating S-N bonds, which are crucial for synthesizing diverse heterocyclic structures. The replacement of sulfur with nitrogen atoms in tetracyclic systems has been found to cause a red-shift in absorption and a decrease in the energy gap and oxidation potential. beilstein-journals.org

Role of Catalysts and Reaction Conditions in Yield Optimization

Catalysts and reaction conditions are paramount in directing the synthesis of hexahydropyridazine and its analogs, such as piperidines, toward high yields and selectivity. The hydrogenation of the parent aromatic pyridazine or pyridine (B92270) rings is a common and challenging strategy.

Catalytic Systems:

Rhodium Catalysts : A commercially available rhodium compound, Rh₂O₃, has been shown to be effective for the hydrogenation of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org This method demonstrates broad substrate scope and is practically useful. rsc.org

Gallium Catalysts : GaCl₃ has been used as a catalyst in the [4 + 2] cycloaddition of donor-acceptor cyclobutanes with cis-diazenes to produce hexahydropyridazine derivatives as single diastereomers in good yields. nih.gov

Nickel Catalysts : Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is an efficient catalyst for the three-component cyclo-condensation of aldehydes, aromatic amines, and acetoacetic esters to form highly functionalized piperidines under ambient conditions. researchgate.net

Palladium Catalysts : Palladium-catalyzed hydrogenation is effective for producing fluorinated piperidines and can be successful in the presence of air and moisture where other catalysts might fail. mdpi.com In the synthesis of S,N-heteroacenes, Pd[PPh₃]₄ has been used as a catalyst in DMF for coupling reactions. beilstein-journals.org

The choice of solvent, temperature, and pressure are critical variables. For example, the hydrogenation of pyridines to piperidines often requires elevated temperatures and pressures. acs.org However, methods using catalysts like Rh₂O₃ allow for much milder conditions. rsc.org The steric hindrance on the pyridine ring can also significantly impact yield, with substitution at the 4-position sometimes proving difficult for reduction. rsc.org

| Catalyst System | Substrate Type | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Rh₂O₃ | Functionalized Pyridines | Piperidines | Mild conditions, broad scope, tolerates unprotected functional groups | rsc.org |

| GaCl₃ | Donor-Acceptor Cyclobutanes + Diazenes | Hexahydropyridazines | High diastereoselectivity | nih.gov |

| NiCl₂·6H₂O | Aldehydes, Amines, Acetoacetic Esters | Functionalized Piperidines | High yields, easy work-up, ambient conditions | researchgate.net |

| Palladium Complexes | Fluorinated Pyridines | Fluorinated Piperidines | Effective in presence of air/moisture | mdpi.com |

Thermodynamic and Kinetic Considerations in Reaction Pathways

The course of a chemical reaction is governed by both thermodynamics, which defines the relative stability of reactants and products, and kinetics, which describes the rate at which the reaction proceeds. europeanpharmaceuticalreview.com

Thermodynamics: The hydrogenation of aromatic nitrogen-containing heterocycles like pyridine is a highly exothermic process. researchgate.net A thermodynamic comparison between thermal and electrocatalytic hydrogenation of pyridine using H₂O as the source of protons and electrons shows that the electrocatalytic route can proceed with less energy input than thermal hydrogenation that relies on "green hydrogen" from electrolysis. acs.org The hydrogenation of pyridine with H₂ is theoretically exothermic. acs.org Density Functional Theory (DFT) studies on the hydrogenation of pyridine over a γ-Mo₂N catalyst calculated adsorption energies between -23.5 and -45.3 kcal/mol, indicating a thermodynamically favored process. scholaris.ca

Kinetics: The activation energy (Ea) of a reaction is a key kinetic parameter. For the hydrogenation of pyridine over γ-Mo₂N, the fourth hydrogenation step was calculated to have an energy barrier of 16.6 kcal/mol. scholaris.ca In contrast, the direct C-N bond scission of pyridine was found to be kinetically impossible due to a very high activation barrier of 91.2 kcal/mol. scholaris.ca In cycloaddition reactions, such as the Diels-Alder reaction, a distinction between kinetic and thermodynamic control is often observed. mdpi.com At lower temperatures, the kinetically favored product (often the endo isomer) is formed preferentially, while at higher temperatures, the reaction becomes reversible, and the more stable thermodynamic product (the exo isomer) predominates. mdpi.com This principle is crucial for controlling the stereochemical outcome of such synthetic steps.

| Reaction/Process | Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| Pyridine Adsorption on γ-Mo₂N | Adsorption Energy | -23.5 to -45.3 kcal/mol | Thermodynamically favorable adsorption of the reactant on the catalyst surface. | scholaris.ca |

| Fourth Hydrogenation Step of Pyridine | Activation Energy (Ea) | 16.6 kcal/mol | Represents the kinetic barrier for this specific step in the reaction pathway. | scholaris.ca |

| Direct C-N Bond Scission of Pyridine | Activation Energy (Ea) | 91.2 kcal/mol | A very high kinetic barrier indicates this pathway is unlikely to occur. | scholaris.ca |

| Hydrogenation of Pyridine | Reaction Enthalpy | Exothermic | The overall transformation releases heat, making it thermodynamically favorable. | acs.orgresearchgate.net |

Structural Elucidation and Conformational Analysis of Hexahydropyridazine Dihydrochloride Systems

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive means to probe the structural and electronic features of hexahydropyridazine (B1330357) dihydrochloride (B599025).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of hexahydropyridazine dihydrochloride in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the nitrogen atoms (α-protons) are expected to appear at a different chemical shift compared to the protons on the other carbon atoms (β-protons) due to the electron-withdrawing effect of the nitrogen atoms. The dihydrochloride form will further influence these shifts due to the protonation of the nitrogen atoms. The chemical shifts for amine protons can vary and are often broad.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the different carbon environments within the hexahydropyridazine ring. The carbon atoms bonded to the nitrogen atoms will be deshielded and thus appear at a higher chemical shift (downfield) compared to the other carbon atoms in the ring. spectrabase.com The specific chemical shifts can be influenced by the solvent used. epfl.ch Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule. mdpi.comipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hexahydropyridazine and Related Structures

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | α-CH₂ | ~3.0 |

| ¹H | β-CH₂ | ~1.7 |

| ¹³C | α-C | ~48 |

| ¹³C | β-C | ~25 |

Note: These are approximate values and can vary based on solvent and experimental conditions. Data is based on analogous structures like piperidine (B6355638) and 1,6-hexanediamine (B7767898) dihydrochloride. chemicalbook.comchemicalbook.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the this compound molecule. These vibrations are characteristic of the specific bonds and functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to N-H stretching vibrations, C-H stretching vibrations, and various bending vibrations (scissoring, wagging, twisting) of the CH₂ groups. nih.gov The presence of the dihydrochloride salt will result in broad and strong N-H stretching bands, typically in the region of 2400-3000 cm⁻¹, which is characteristic of ammonium (B1175870) salts. nist.gov

Raman spectroscopy provides information about similar vibrational modes but is particularly sensitive to non-polar bonds. Therefore, it can be a valuable tool for observing the C-C and C-N skeletal vibrations of the ring structure. researchgate.net The combination of both IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular symmetry and bonding.

Table 2: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Ammonium Salt) | 2400-3000 (broad, strong) |

| C-H Stretch (Aliphatic) | 2850-2960 |

| CH₂ Bending (Scissoring) | ~1450 |

| C-N Stretch | 1000-1250 |

Note: These are general ranges and the exact peak positions can be influenced by the solid-state packing and intermolecular interactions.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For saturated systems like hexahydropyridazine, which lack extensive conjugation or chromophores, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The primary electronic transitions would be of the n → σ* type, involving the non-bonding electrons on the nitrogen atoms and the sigma anti-bonding orbitals. These transitions typically occur at wavelengths below 200 nm, in the vacuum UV region, and are often not observable with standard laboratory instruments. Therefore, UV-Vis spectroscopy is generally not a primary technique for the structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular weight of the parent compound, hexahydropyridazine, is 86.14 g/mol , and the dihydrochloride salt is 159.05 g/mol . nih.govnih.gov

In the mass spectrum, the molecular ion peak ([M]⁺) for hexahydropyridazine would be observed at an m/z (mass-to-charge ratio) of 86. The fragmentation of the molecular ion can provide valuable structural information. chemguide.co.uk Common fragmentation pathways for cyclic amines include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This can lead to the formation of stable radical cations and neutral radical fragments. The specific fragmentation pattern can help to confirm the cyclic structure of hexahydropyridazine. researchgate.net

Table 3: Expected Key Fragments in the Mass Spectrum of Hexahydropyridazine

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 86 | [C₄H₁₀N₂]⁺ | Molecular Ion |

| 57 | [C₃H₇N₂]⁺ | Loss of C₂H₅ radical |

| 43 | [C₂H₅N]⁺ | Ring cleavage and rearrangement |

| 28 | [CH₂N]⁺ | Further fragmentation |

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would reveal the chair or boat conformation of the six-membered ring and the positions of the hydrogen atoms, including those associated with the ammonium groups and the chloride counter-ions. The geometric parameters obtained from X-ray diffraction are crucial for understanding the steric and electronic effects within the molecule.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates the crystal packing, which is the arrangement of molecules in the crystal lattice. nih.gov This packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.comresearchgate.net

In the case of this compound, strong hydrogen bonds between the ammonium groups (N-H⁺) and the chloride anions (Cl⁻) are expected to be the dominant intermolecular forces. rsc.org These hydrogen bonds will likely create a complex three-dimensional network, influencing the physical properties of the crystal, such as its melting point and solubility. nih.gov The analysis of these interactions provides a deeper understanding of the supramolecular chemistry of the system. researchgate.net The study of intermolecular interactions can also be aided by Hirshfeld surface analysis, which provides a visual representation of the close contacts between molecules in the crystal. nsc.ru

Conformational Studies of Hexahydropyridazine Rings in Crystalline State

The three-dimensional arrangement of atoms in a molecule, particularly in the constrained environment of a crystal lattice, provides fundamental information about its inherent conformational preferences. X-ray crystallography is the definitive method for determining solid-state structures. For the parent hexahydropyridazine, studies have shown that it predominantly adopts a chair conformation in the solid state rsc.org. This is consistent with the behavior of other saturated six-membered rings, such as cyclohexane (B81311) and piperidine, where the chair form minimizes torsional and steric strain wikipedia.org.

While a specific crystal structure for this compound is not available in the cited literature, the analysis of related structures, such as lomeridine dihydrochloride which contains a piperazine (B1678402) ring, reveals the importance of hydrogen bonding in the solid-state conformation of such salts nih.gov. In the absence of direct experimental data for this compound, the chair conformation remains the most probable arrangement, likely with some degree of flattening or puckering to accommodate the electrostatic and steric effects of the protonated nitrogen centers and their interactions with the chloride ions.

Table 1: Comparison of Expected Conformational Features in Hexahydropyridazine and its Dihydrochloride Salt

| Feature | Hexahydropyridazine (Parent) | This compound |

| Ring Conformation | Chair rsc.org | Expected to be a distorted Chair |

| Key Influences | Torsional and steric strain minimization | Electrostatic repulsion between N+ atoms, Hydrogen bonding with Cl- ions |

| Nitrogen Geometry | Pyramidal | Expected to be more tetrahedral upon protonation |

Computational Chemistry and Theoretical Studies

To complement experimental findings and to probe the energetic and electronic properties of this compound, computational chemistry offers a powerful suite of tools.

Density Functional Theory (DFT) has emerged as a robust method for the accurate calculation of molecular geometries, energies, and electronic properties of a wide range of chemical systems, including heterocyclic compounds researchgate.netresearchgate.net. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or larger), can provide a detailed picture of its three-dimensional structure researchgate.net.

These calculations would allow for the optimization of the geometry of the this compound cation, predicting bond lengths, bond angles, and dihedral angles. Such studies on related pyridazine (B1198779) derivatives have demonstrated excellent agreement between DFT-calculated and experimentally determined structures researchgate.net. The calculations can quantify the extent of ring distortion caused by the adjacent positive charges and predict the preferred orientation of the N-H bonds (axial or equatorial).

Table 2: Representative DFT-Calculable Parameters for this compound

| Parameter | Description |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles of the lowest energy conformation. |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and reactive sites. |

| HOMO-LUMO Energies | Determination of the frontier molecular orbital energies and the energy gap. |

| Mulliken Atomic Charges | Distribution of partial charges on individual atoms. |

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule libretexts.org. In heterocyclic systems like hexahydropyridazine, MO theory can be used to describe the nature of the sigma (σ) bonds that form the ring framework and the interactions involving the lone pairs on the nitrogen atoms libretexts.org.

In the case of this compound, the protonation of the nitrogen atoms leads to the formation of new N-H σ bonds. MO theory can be used to analyze the energies and compositions of these new bonding and antibonding orbitals. The extended Hückel method, a simplified MO approach, has been applied to various organic molecules to visualize the arrangement of all sigma and pi electrons in the molecular orbitals youtube.com.

A key aspect of the MO analysis of this compound is understanding the through-bond and through-space interactions between the two nitrogen centers. The relative energies of the bonding and antibonding combinations of the nitrogen lone pair orbitals in the parent molecule, and the corresponding N-H bonding orbitals in the dihydrochloride, can provide insights into the molecule's electronic stability and reactivity.

Saturated six-membered rings are not static structures but exist in a dynamic equilibrium between different conformations. The most common conformational process is ring inversion, where one chair conformation converts into another. The energy barrier for this process is a key parameter that describes the flexibility of the ring. For hexahydropyridazine, both ring inversion and nitrogen inversion (the rapid inversion of the pyramidal nitrogen atom) are important dynamic processes acs.org.

Computational methods can be used to map the conformational energy landscape of this compound. By systematically varying the dihedral angles of the ring, it is possible to calculate the relative energies of different conformations (e.g., chair, boat, twist-boat) and to identify the transition states that connect them. This allows for the determination of the energy barrier to ring inversion. Studies on related hexahydropyrimidines and hexahydro-1,3,5-triazines have successfully used such computational approaches to determine these energy barriers rsc.orgrsc.org. For this compound, the electrostatic repulsion between the protonated nitrogen atoms is expected to influence the energy landscape and potentially lower the barrier to ring inversion compared to the parent compound.

Quantum chemical calculations are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule winterschool.cc. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is of particular interest.

DFT calculations can be employed to predict the ¹H and ¹³C NMR chemical shifts. These calculations have been shown to provide results that are in good agreement with experimental values for a variety of organic molecules nih.gov. The predicted chemical shifts for the different protons and carbons in the this compound ring would be sensitive to the ring's conformation and the electronic environment of each nucleus.

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule, such as N-H stretching, C-H stretching, and various bending and torsional modes. The predicted IR spectrum can be compared with experimental data to identify characteristic absorption bands and to support the proposed structure.

Table 3: Predicted Spectroscopic Data from Quantum Chemical Methods

| Spectroscopic Technique | Predicted Parameters | Relevance to this compound |

| ¹H and ¹³C NMR | Chemical shifts, coupling constants | Confirmation of connectivity and stereochemistry. |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups (e.g., N-H bonds) and conformational information. |

Chemical Reactivity and Derivatization Strategies of Hexahydropyridazine Dihydrochloride

Reactions at Nitrogen Centers

The presence of two secondary amine functionalities makes the nitrogen atoms of the hexahydropyridazine (B1330357) ring highly susceptible to reactions with a variety of electrophiles. The dihydrochloride (B599025) salt form requires neutralization, typically with a suitable base, to liberate the free diamine for subsequent reactions.

Nucleophilic Substitution Reactions

The lone pairs of electrons on the nitrogen atoms allow hexahydropyridazine to act as a potent nucleophile, readily participating in substitution reactions. A primary application of this reactivity is in N-alkylation. The reaction with alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a base like potassium carbonate in a solvent like DMF, can lead to the formation of mono- or di-N-alkylated derivatives. researchgate.net The degree of alkylation can often be controlled by the stoichiometry of the reactants.

Another important nucleophilic substitution reaction is N-acylation. The reaction of hexahydropyridazine with acyl chlorides or acid anhydrides in the presence of a base affords N,N'-diacyl derivatives. researchgate.netscispace.com This transformation is valuable for introducing carbonyl functionalities and for the synthesis of more complex amide structures.

| Reagent Type | Example Reagent | Product Type | Reference |

| Alkyl Halide | Methyl Iodide | N-Alkylhexahydropyridazine | researchgate.net |

| Acyl Chloride | Benzoyl Chloride | N,N'-Diacylhexahydropyridazine | researchgate.net |

| Acid Anhydride | Acetic Anhydride | N,N'-Diacetylhexahydropyridazine | nih.gov |

Formation of N-substituted Hexahydropyridazine Derivatives

The nucleophilic nature of the nitrogen atoms enables the synthesis of a wide array of N-substituted hexahydropyridazine derivatives. Condensation reactions with aldehydes and ketones are a common strategy to introduce new substituents. For instance, the reaction with formaldehyde (B43269) can lead to the formation of a methylene-bridged bis-hexahydropyridazine derivative. The reaction with other aldehydes or ketones can yield various N-substituted products, depending on the reaction conditions and the nature of the carbonyl compound. researchgate.net

Furthermore, hexahydropyridazine can be used in the synthesis of fused heterocyclic systems. For example, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of bicyclic structures like pyrazolo[1,2-a]pyridazines and pyridazino[1,2-a]pyridazines. chula.ac.thacs.orgchula.ac.th These fused systems are of interest in medicinal chemistry due to their diverse biological activities. chula.ac.thchula.ac.thuminho.pt

| Reactant | Product | Reference |

| 4-(4-methylphenyl)-4-oxobutanoic acid and hydrazine (B178648) hydrate, followed by reaction with aryl aldehydes and then hydrazine hydrate | Pyrazolo-pyridazine derivatives | chula.ac.th |

| o-Acylpyridinecarboxylic acids and hydrazine | Pyridopyridazinones | uminho.pt |

| 1,3-Dicarbonyl compounds and N-amino-2-iminopyridines | Pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole (B1253319) derivatives | acs.org |

Amidation and Imidamide Formation

The reaction of hexahydropyridazine with acylating agents leads to the formation of amides, as discussed in the context of N-acylation. The resulting N,N'-diacylhexahydropyridazines are stable compounds. researchgate.net

Further reaction of these diacyl derivatives or direct reaction of hexahydropyridazine under specific conditions can potentially lead to the formation of cyclic imidamide structures, although specific examples for hexahydropyridazine are not extensively documented in readily available literature. The synthesis of related N-acyl carbazoles and other N-heterocycles from amides and cyclic diaryliodonium triflates suggests the possibility of analogous transformations. nih.gov

Reactions at Carbon Centers

While the reactivity of hexahydropyridazine is dominated by its nitrogen atoms, functionalization of the saturated carbon ring system is also a potential, albeit more challenging, avenue for derivatization.

Functionalization of the Saturated Ring System

Direct functionalization of the C-H bonds of the saturated hexahydropyridazine ring is not a commonly reported transformation. However, the development of advanced catalytic systems for C-H activation in saturated nitrogen heterocycles opens up possibilities for such reactions. These methods often involve transition metal catalysts that can selectively activate and functionalize specific C-H bonds.

For derivatives of hexahydropyridazine, particularly those containing activating groups, functionalization of the carbon skeleton becomes more feasible. For instance, the presence of a carbonyl group adjacent to the ring can facilitate reactions at the α-carbon.

Electrophilic Aromatic Substitutions on Fused Aromatic Rings (if applicable to derivatives)

This section is relevant for derivatives of hexahydropyridazine that are fused to an aromatic ring system. For example, in pyridazino[4,3-c]pyridazines or other related fused structures, the attached aromatic or heteroaromatic ring can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents on the aromatic ring and the nature of the fused heterocyclic system. For instance, the synthesis of various substituted pyridazine (B1198779) derivatives often involves the cyclization of precursors that already contain substituted aryl groups. nih.gov The electronic properties of the hexahydropyridazine moiety, once fused, would also influence the reactivity of the aromatic ring towards electrophiles.

Ring Transformation and Expansion Reactions

The chemical literature provides limited specific examples of ring transformation and expansion reactions starting directly from the hexahydropyridazine dihydrochloride core. While ring expansion is a known strategy for synthesizing seven-membered rings like diazepines from six-membered heterocyclic precursors, detailed studies illustrating this for hexahydropyridazine are not extensively documented in readily available research. Similarly, ring transformation reactions, which would alter the core heterocyclic structure into a different ring system, are not prominently reported for this specific compound. General methodologies exist for the ring expansion of various nitrogen-containing heterocycles, often involving complex rearrangements or the use of specific catalytic systems, but their direct application to hexahydropyridazine requires further investigation.

Formation of Hybrid and Spirocyclic Systems Incorporating the Hexahydropyridazine Moiety

A significant area of application for hexahydropyridazine derivatives is in the construction of complex, multi-ring systems, particularly spirocyclic compounds. These structures are of high interest in medicinal chemistry due to their rigid three-dimensional frameworks.

Formation of Spiro(indoline-2,3′-hydropyridazine) Scaffolds

A notable and environmentally friendly method for creating spiro-systems incorporating a partially saturated pyridazine ring is through an "on-water" [4+2] annulation reaction. rsc.org This strategy provides a direct route to spiro(indoline-2,3′-hydropyridazine) scaffolds, which are valuable in drug discovery. rsc.org

The reaction involves the annulation of a 2-methyl-3H-indolium salt with an α-bromo N-acyl hydrazone. rsc.org A key finding of the research is that conducting this reaction in water as the sole solvent significantly enhances both the reaction efficiency and the chemoselectivity compared to using organic solvents. This green chemistry approach is characterized by high yields, a broad range of applicable substrates, and mild reaction conditions. rsc.org

The general reaction scheme involves the in-situ formation of a 1,4-dipole from the α-bromo N-acyl hydrazone, which then undergoes a [4+2] cycloaddition with the indolium salt. This process efficiently constructs the spirocyclic system where the C2 of the indoline (B122111) ring is the spiro-center, connected to the C3' of the resulting hydropyridazine ring. rsc.org

Advanced Research Applications of Hexahydropyridazine Dihydrochloride and Its Analogues

Role as Building Blocks in Complex Molecule Synthesis

The unique structural features of hexahydropyridazine (B1330357), a saturated six-membered ring containing two adjacent nitrogen atoms, make it a valuable precursor in the construction of more complex heterocyclic systems. The dihydrochloride (B599025) salt form enhances its stability and utility in various chemical reactions.

Synthesis of Enediyne Compounds

The synthesis of enediyne compounds, a class of potent antitumor antibiotics, involves intricate chemical strategies. nih.govnih.gov These molecules are characterized by a nine- or ten-membered ring containing a double bond and two triple bonds. nih.gov While various synthetic and biosynthetic approaches to enediynes have been explored, the direct use of hexahydropyridazine dihydrochloride as a building block in the construction of the enediyne core is not documented in the reviewed scientific literature. The established synthetic routes typically employ other precursors to construct the characteristic ring system of these complex natural products. nih.govnih.gov

Preparation of Triazolo[1,2-a]pyridazine Derivatives

Hexahydropyridazine hydrochloride is a key starting material in the synthesis of 5,6,7,8-tetrahydro- ingentaconnect.comrsc.orgnih.govtriazolo[1,2-a]pyridazine-1-amines. ingentaconnect.com A straightforward and efficient method involves the single-step synthesis of hexahydropyridazine-1-carboximidamide hydrochloride from hexahydropyridazine hydrochloride and cyanamide. ingentaconnect.com This intermediate can then be cyclized with various aromatic aldehydes and some ketones to yield the desired triazolo[1,2-a]pyridazine derivatives. ingentaconnect.com The use of the hydrochloride salt of the carboximidamide intermediate has been shown to be advantageous, leading to better yields and reduced formation of byproducts compared to the hydroiodide salt. ingentaconnect.com

Furthermore, bicyclic compounds containing the tetrahydro ingentaconnect.comrsc.orgnih.govtriazolo[1,2-a]pyridazinedione system have been designed and synthesized as mimetics of the antihypertensive drug captopril. rsc.org These syntheses highlight the utility of the pyridazine (B1198779) framework in constructing molecules with potential therapeutic applications. The general synthetic approach to various triazolo-pyridazine derivatives often involves the cyclization of pyridazine-containing precursors. mdpi.comnih.gov

Development of Pyrazolo[4,3-c]pyridine Derivatives

Pyrazolo[4,3-c]pyridines are another class of heterocyclic compounds with recognized biological activity. The synthesis of these derivatives typically involves the annulation of a pyrazole (B372694) ring onto a pyridine (B92270) core or vice versa. Common methods start from substituted pyridines or pyrazoles and employ various cyclization strategies. nih.gov A review of the available scientific literature did not reveal specific examples of the use of this compound as a direct precursor for the synthesis of pyrazolo[4,3-c]pyridine derivatives. The synthetic routes described generally rely on unsaturated or functionalized pyridine and pyrazole starting materials. nih.gov

Medicinal Chemistry and Pharmacological Research

The pyridazine scaffold, of which hexahydropyridazine is the fully saturated parent, is a prominent feature in a wide array of medicinally important compounds. Its presence can significantly influence the pharmacological properties of a molecule.

Design and Synthesis of Potential Therapeutic Agents

The design and synthesis of novel therapeutic agents frequently utilize heterocyclic scaffolds to access diverse chemical space and biological activities. Pyridazine-containing compounds have been investigated for a range of therapeutic applications. For instance, derivatives of pyridazo[1,2-a]pyridazinediones have been synthesized as potential inhibitors of the angiotensin-converting enzyme (A.C.E.), which plays a key role in blood pressure regulation. rsc.org The design of these molecules was guided by computer graphics to mimic the binding of the known inhibitor captopril. rsc.org

The versatility of the pyridazine ring allows for its incorporation into various molecular frameworks to target different biological pathways. This has led to the development of numerous pyridazine derivatives with potential applications in oncology, infectious diseases, and cardiovascular medicine.

Development of Novel Antimicrobial and Antiproliferative Drug Candidates (in related pyridazine scaffolds)

The pyridazine nucleus is a key pharmacophore in a variety of compounds exhibiting antimicrobial and antiproliferative properties. Numerous studies have focused on the synthesis and biological evaluation of pyridazine derivatives as potential drug candidates.

Antimicrobial Activity:

Research has shown that certain pyridazine derivatives possess significant antibacterial and antifungal activity. For example, some newly synthesized pyridazinium compounds have demonstrated notable antimicrobial effects, with the activity being influenced by the stereochemistry and saturation level of the heterocyclic system. nih.gov

Antiproliferative Activity:

In the field of oncology, a number of pyridazine-containing compounds have been synthesized and evaluated for their anticancer potential. These derivatives have shown cytotoxic activity against various cancer cell lines. For instance, certain pyridazine derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in cancer therapy. One such compound demonstrated significant inhibition of VEGFR kinase activity.

The following table summarizes the antiproliferative activity of selected pyridazine derivatives against different cancer cell lines:

| Compound Type | Cancer Cell Line | Activity | Reference |

| Pyridazine Derivatives | Colon Cancer (HCT-116), Breast Cancer (MCF-7) | Potent cytotoxic activity | |

| Triazolo-pyridazine Derivatives | Lung Cancer (A549), Breast Cancer (MCF-7), Cervical Cancer (HeLa) | Moderate to significant cytotoxicity | nih.gov |

| 13-membered cyclic enediynes | Various human tumor cell lines | Marginal to good inhibition | nih.gov |

The research into pyridazine-based compounds highlights the importance of this heterocyclic scaffold in the ongoing search for new and effective antimicrobial and antiproliferative agents. The ability to readily modify the pyridazine ring allows for the optimization of biological activity and the development of drug candidates with improved therapeutic profiles.

Investigations into iNOS Inhibitory Activity of Derivatives

The inhibition of inducible nitric oxide synthase (iNOS) is a critical target in the treatment of inflammatory diseases. While direct studies on hexahydropyridazine derivatives as iNOS inhibitors are not extensively documented in prominent literature, research into structurally similar heterocyclic compounds, such as pyrrolidine (B122466) derivatives, provides valuable insights. A series of 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivatives have been synthesized and assessed for their ability to inhibit the iNOS isoform. sigmaaldrich.com

In these studies, all target compounds were synthesized from trans-4-hydroxy-L-proline over eleven steps. The subsequent pharmacological testing revealed that several of these derivatives displayed potent inhibitory activity against iNOS. sigmaaldrich.com For instance, compounds 17 , 21 , and 30 from this series showed significant potency, with IC₅₀ values of 2.36 µM, 2.68 µM, and 2.5 µM, respectively. These values are notably more potent than the reference NOS inhibitor, L-NNA (IC₅₀=14.74 µM). sigmaaldrich.com This research highlights the potential of using saturated nitrogen-containing heterocyclic scaffolds as a basis for developing new, potent iNOS inhibitors. The principles from these studies on pyrrolidine analogues could inform future research into the iNOS inhibitory potential of novel hexahydropyridazine derivatives.

Antimalarial and Anticancer Activities of Related Heterocycles

The pyridazine scaffold, the unsaturated precursor to hexahydropyridazine, is recognized as a "privileged structure" in medicinal chemistry due to its advantageous physicochemical properties and its presence in numerous bioactive molecules. jasco-global.com This has led to extensive research into its derivatives for various therapeutic applications, including the development of antimalarial and anticancer agents.

Imidazopyridazines, which are fused heterocyclic systems containing a pyridazine ring, have been a primary focus for their kinase inhibition activity, a key mechanism in developing new anticancer and antimalarial drugs. thermofisher.com Furthermore, numerous studies have explored the antitumor activities of various malaria drugs, many of which are based on heterocyclic structures. nih.gov For example, different classes of antimalarials, including artemisinins, synthetic peroxides, and dihydrofolate reductase (DHFR) inhibitors, have demonstrated potent inhibition of cancer cell proliferation, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov

Recent research into new pyridine-based chalcones and pyrazolines has also yielded compounds with significant antiproliferative and antiplasmodial activities. wikipedia.org Specific pyrazoline derivatives, 6c and 6f , exhibited high antiproliferative activity with GI₅₀ values as low as 0.38 to 0.45 µM. wikipedia.org Another compound, 7g , showed potent cytostatic activity against a range of cancer cell lines, including leukemia, lung, colon, ovarian, renal, and prostate cancer, with LC₅₀ values between 5.41 and 8.35 µM. wikipedia.org In the realm of antimalarial research, chalcones from the same study displayed notable activity against Plasmodium falciparum, with EC₅₀ values in the range of 10.26 to 10.94 μg/mL. wikipedia.org These findings underscore the broad potential of nitrogen-containing heterocycles related to hexahydropyridazine in the ongoing search for new anticancer and antimalarial therapies. jasco-global.comsigmaaldrich.com

Cannabinoid Receptor Antagonist Research (in related piperidine (B6355638) derivatives)

The development of peripherally selective cannabinoid receptor 1 (CB1) antagonists is a significant area of research for treating metabolic disorders without the central nervous system side effects associated with earlier drugs. scielo.br Piperidine, a structural analogue of hexahydropyridazine featuring a single nitrogen atom in the six-membered ring, is a common scaffold in this research. nih.gov

Studies have focused on modifying known CB1 antagonists to limit their brain penetration. nih.gov For instance, novel analogues of the potent CB1 inverse agonist otenabant (B1677804) have been developed by functionalizing the piperidine linker with various groups (alkyl, aryl, amides, etc.). This approach aims to adjust the molecule's physical properties to reduce its ability to cross the blood-brain barrier. nih.gov Research on diphenyl purine (B94841) derivatives with a 4-aminopiperidine (B84694) linker has also yielded compounds with high potency and selectivity for the CB1 receptor over the CB2 receptor. scielo.br These efforts have led to the development of peripherally restricted CB1R antagonists that are currently undergoing clinical assessment. nih.gov

Table 1: Selected Piperidine-Based CB1 Receptor Antagonists and Their Activity

| Compound | Description | Activity | Reference |

|---|---|---|---|

| Otenabant (1) | Potent and selective CB1 inverse agonist. | Development halted due to CNS side effects of class. | nih.gov |

| Unsubstituted phenyl amine (11) | Analogue with an amine-connected piperidine linker. | Highly potent and selective for hCB1. | nih.gov |

| Compound 75 | Novel otenabant analogue. | Potent inverse agonist of hCB1 with high selectivity over hCB2. | nih.gov |

| BNS808 | Tricyclic CB₁R antagonist. | Exhibits robust CB₁R antagonism with minimal brain penetration. | nih.gov |

Material Science Applications

Use in Polymer Chemistry

Research into the direct application of this compound in polymer chemistry is not widely documented in publicly available literature. However, related diamine compounds, such as piperazine (B1678402) (1,4-diazacyclohexane), are used in polymer synthesis. wikipedia.org Piperazine can be N-alkylated to form mono- or dialkyl derivatives, which can act as monomers or linking agents in polymerization reactions. wikipedia.org For example, piperazine can be used to create coordination polymers, such as [CoCl₂(piperazine)]n, where it acts as a bridging ligand. wikipedia.org These applications in related cyclic diamines suggest potential, though currently unexplored, avenues for hexahydropyridazine in the synthesis of novel polymers.

Role in Advanced Materials Development

The role of this compound in the development of advanced materials is an emerging area with limited specific examples in current research. The structural characteristics of the hexahydropyridazine ring, particularly the two adjacent nitrogen atoms, could potentially be exploited for creating novel materials. For instance, piperazine is used as a corrosion inhibitor, an application that relies on the interaction of the amine groups with metal surfaces. nih.gov This suggests that hexahydropyridazine could be investigated for similar properties in the development of anti-corrosion coatings or other advanced functional materials. Further research is required to explore and establish its utility in this domain.

Analytical Chemistry Applications

The accurate quantification of this compound and related cyclic amines is essential for pharmaceutical development, quality control, and research. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of such compounds. thermofisher.com

Since simple aliphatic amines like hexahydropyridazine often lack a UV-absorbing chromophore, a derivatization step is typically required for detection by UV or fluorescence detectors. sigmaaldrich.com This involves reacting the amine with a labeling agent to form a derivative that is easily detectable. Common derivatization reagents include dansyl chloride. scielo.br The resulting derivatized amines can then be separated on a reverse-phase HPLC column and quantified. sigmaaldrich.com

Method validation is a critical aspect of analytical chemistry, ensuring that the developed method is accurate, precise, and reliable. scielo.br Key parameters for validation include:

Selectivity: The ability to distinguish the analyte from other components in the sample.

Linearity: A proportional relationship between the detector response and the concentration of the analyte over a given range.

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

Recovery (Accuracy): The percentage of the true amount of analyte that is detected by the analytical method.

Limits of Detection (LoD) and Quantification (LoQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. scielo.brnih.gov

These analytical principles are fundamental for any research involving this compound, from pharmacokinetic studies to quality assurance of bulk chemical.

Chromatographic Separations and Quantitation

The separation and quantification of this compound and its analogues, which are often polar compounds, are frequently accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique is well-suited for the analysis of polar molecules that are soluble in water or other polar solvents. mdpi.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or C8 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For polar compounds like this compound, a highly aqueous mobile phase is often employed at the beginning of the analysis, with a gradual increase in the proportion of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to elute the compounds. The inclusion of modifiers like formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase can improve peak shape and resolution. sielc.comacs.org

For the quantitation of aliphatic diamines and related compounds, HPLC methods can be automated for high-throughput analysis. nih.gov In cases where the analytes lack a strong chromophore for UV detection, pre-column derivatization can be employed. This involves reacting the analyte with a reagent to form a derivative that is easily detectable, for instance, by fluorescence, which significantly enhances the sensitivity and selectivity of the method. sigmaaldrich.cn

The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation. The table below summarizes typical chromatographic conditions that can be adapted for the analysis of this compound and its analogues based on methods for similar compounds.

| Parameter | Stationary Phase | Mobile Phase | Detection | Reference |

| Column | Primesep 200 | Isocratic water, Acetonitrile (MeCN), and Ammonium formate (AmFm) | Evaporative Light Scattering Detector (ELSD), CAD, ESI-MS | sielc.com |

| Column | C18 | Gradient of methanol with 0.1% formic acid in water with 0.1% formic acid | Time-of-Flight Mass Spectrometer | acs.org |

| Column | Chiral Stationary Phases (e.g., Sumichiral OA-2500) | Varies (e.g., hexane/alcohol mixtures) | UV Spectrophotometry | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Spectroscopic Characterization in Complex Mixtures

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound and its analogues, especially within complex matrices. A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra help to determine the number and connectivity of protons in the molecule. For this compound, the protonated nitrogen atoms and the protons on the carbon backbone give rise to characteristic signals.

The following table presents typical NMR data for hexahydropyridazine and related structures, which can serve as a reference for the characterization of its dihydrochloride salt.

| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H | Hexahydropyridazine | - | Not specified in available results | nih.gov |

| ¹³C | Hexahydropyridazine | - | Available in SpectraBase | spectrabase.com |

| ¹H | Pyridazine Derivatives | Acetone-d₆, DMSO-d₆ | Varies (e.g., 4.09-8.42) | mdpi.comnih.gov |

| ¹³C | Pyridazine Derivatives | DMSO-d₆ | Varies (e.g., 32.4-188.2) | mdpi.comresearchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture. The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgchemguide.co.uk For amines, α-cleavage (the breaking of the bond adjacent to the nitrogen atom) is a common fragmentation pathway. miamioh.edu The mass spectrum of hexahydropyridazine is available, providing a reference for its fragmentation. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The N-H stretching vibrations in the IR spectrum of hexahydropyridazine and its derivatives are characteristic. For pyridazine derivatives, N-H stretches are typically observed around 3095-3319 cm⁻¹. liberty.edu The presence of C-H, C-N, and other characteristic bonds also gives rise to specific absorption bands in the IR spectrum.

Future Research Perspectives and Emerging Areas

Catalytic Applications in Organic Transformations

The exploration of heterocyclic compounds as catalysts in organic synthesis is a burgeoning field. While direct research into the catalytic applications of Hexahydropyridazine (B1330357) Dihydrochloride (B599025) is nascent, the inherent properties of related nitrogen-containing heterocycles suggest a promising future. The presence of nitrogen atoms within the hexahydropyridazine ring imparts basic and nucleophilic characteristics, making it a candidate for organocatalysis.

Future research could focus on leveraging these properties for various organic transformations. For instance, derivatives of hexahydropyridazine could be designed to catalyze aldol (B89426) reactions, Michael additions, or asymmetric synthesis, where the chiral environment of a substituted hexahydropyridazine could induce stereoselectivity. The development of chiral hexahydropyridazine-based ligands for transition-metal catalysis is another promising direction, potentially offering novel reactivity and selectivity in cross-coupling reactions or hydrogenations. The stability of the saturated ring system may offer advantages over unsaturated analogs in certain catalytic cycles.

Table 1: Potential Catalytic Roles for Hexahydropyridazine Derivatives

| Catalytic Application | Potential Role of Hexahydropyridazine Moiety | Reaction Example |

|---|---|---|

| Organocatalysis | Acts as a Brønsted or Lewis base catalyst. | Aldol Condensation, Michael Addition |

| Asymmetric Synthesis | Serves as a chiral scaffold or ligand. | Asymmetric Alkylation |

| Metal-Ligand Catalysis | Functions as a bidentate ligand for transition metals. | Cross-Coupling Reactions (e.g., Suzuki, Heck) |

| Phase-Transfer Catalysis | Facilitates reactions between immiscible phases. | Nucleophilic Substitution |

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact through efficient and safe processes. nih.gov The future synthesis of Hexahydropyridazine Dihydrochloride and its derivatives will likely be dominated by the adoption of sustainable methodologies.

Current research on related heterocyclic compounds highlights several green approaches that could be adapted. acs.orgekb.eg Microwave-assisted organic synthesis (MAOS), for example, has been shown to dramatically reduce reaction times and improve yields in the creation of pyridine (B92270) derivatives. acs.orgnih.gov One-pot multicomponent reactions represent another key strategy, enhancing efficiency by combining several synthetic steps into a single operation, thereby reducing solvent usage and waste generation. nih.gov The use of eco-friendly solvents, such as water or deep eutectic solvents, and the development of solvent-free reaction conditions are also critical areas for future investigation. ekb.egscirp.org Furthermore, employing heterogeneous catalysts that can be easily recovered and reused would align with the goals of sustainable chemistry. nih.gov

Table 2: Comparison of Synthesis Methods for Heterocyclic Compounds

| Method | Traditional Synthesis | Sustainable (Green) Synthesis |

|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Reaction Time | Often several hours to days nih.gov | Typically minutes to a few hours nih.gov |

| Solvents | Often uses toxic, volatile organic solvents nih.gov | Water, ethanol, deep eutectic solvents, or solvent-free conditions ekb.egnih.gov |

| Efficiency | Multiple steps, purification between stages | One-pot reactions, multicomponent reactions nih.gov |

| Byproducts | Can generate significant chemical waste nih.gov | Higher atom economy, reduced waste ukm.my |

| Catalysts | Often uses stoichiometric, non-reusable reagents nih.gov | Recyclable heterogeneous catalysts, biocatalysis nih.gov |

Exploration of Novel Biological Targets

The pyridazine (B1198779) and pyridazinone nuclei are considered "wonder nuclei" in medicinal chemistry, forming the core of compounds with a vast array of pharmacological activities. sarpublication.comscholarsresearchlibrary.com These activities include anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. nih.govnih.gov This established biological profile for the broader pyridazine family provides a strong rationale for the exploration of this compound and its derivatives against novel biological targets.

The saturated nature of the hexahydropyridazine ring offers a distinct stereochemical and conformational profile compared to its aromatic counterparts. This structural difference could lead to improved binding affinity, selectivity, and pharmacokinetic properties for specific biological targets. Future research should involve extensive screening of hexahydropyridazine derivatives against a wide range of enzymes, receptors, and ion channels implicated in various diseases. For instance, their potential as inhibitors of kinases, proteases, or epigenetic targets like bromodomains could be systematically investigated. nih.gov The structural flexibility of the hexahydropyridazine scaffold allows for facile functionalization at various positions, enabling the creation of diverse chemical libraries for high-throughput screening and the development of structure-activity relationships (SAR). bohrium.comresearchgate.net

Table 3: Reported Biological Activities of Pyridazine Analogs and Future Areas for Hexahydropyridazine

| Pharmacological Activity | Known Targets for Pyridazine Analogs | Potential Novel Targets for Hexahydropyridazine Derivatives |

|---|---|---|

| Anticancer | Kinase inhibitors (e.g., TRK), Glutaminase 1 (GLS1) nih.gov | Epigenetic modulators, DNA repair enzymes, novel signaling pathways |

| Anti-inflammatory | Cyclooxygenase (COX) inhibitors nih.gov | Cytokine receptors, inflammasome components |

| Cardiovascular | Phosphodiesterase-III (PDE-III) inhibitors bohrium.comresearchgate.net | Ion channels, cardiac myosin activators/inhibitors |

| Antimicrobial | Various bacterial and fungal enzymes sarpublication.com | Biofilm formation inhibitors, viral entry or replication proteins |

| Neurological | Serotonin receptors, GABA receptors scholarsresearchlibrary.comnih.gov | Neurotransmitter transporters, amyloid-beta aggregation inhibitors |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process, making it faster and more cost-effective. python-bloggers.comnih.gov These computational tools are adept at analyzing vast datasets to identify promising drug candidates, predict their properties, and optimize their structures. nih.govspringernature.com For a compound class like hexahydropyridazine, AI and ML offer a powerful toolkit to accelerate its exploration.

In the context of this compound, ML models can be trained on existing data from other heterocyclic compounds to predict biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. springernature.commdpi.com Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design novel hexahydropyridazine derivatives in silico that are optimized for binding to a specific biological target. mdpi.comresearchgate.netyoutube.com This de novo drug design approach can significantly reduce the time and resources spent on synthesizing and testing compounds that are unlikely to succeed. Furthermore, AI can aid in identifying new potential therapeutic uses for hexahydropyridazine derivatives by analyzing complex biological data from genomics, proteomics, and scientific literature. nih.gov

Table 4: Applications of AI/ML in the Drug Discovery Pipeline for Hexahydropyridazine Derivatives

| Drug Discovery Stage | Application of AI/ML | Expected Outcome |

|---|---|---|

| Target Identification | Analysis of biological data (genomics, proteomics) to identify novel disease targets. nih.gov | Validation of new biological targets suitable for modulation by hexahydropyridazine-based ligands. |

| Hit Identification | Virtual screening of large compound libraries against a target structure. springernature.com | Rapid identification of initial "hit" compounds from a virtual library of hexahydropyridazine derivatives. |

| Lead Optimization | Predictive modeling of Structure-Activity Relationships (SAR) and ADMET properties. nih.govmdpi.com | Efficient optimization of hit compounds to improve potency and drug-like properties. |

| ***De Novo* Design** | Generative models (e.g., GANs, RNNs) create novel molecules with desired properties. youtube.com | Design of entirely new hexahydropyridazine-based molecules tailored to a specific target. |

| Drug Repurposing | Text mining of scientific literature and clinical data to find new uses for existing compounds. nih.gov | Identification of potential new therapeutic applications for known hexahydropyridazine compounds. |

常见问题

Q. What are the recommended methods for synthesizing hexahydropyridazine dihydrochloride with high purity?

To optimize synthesis, researchers should first review literature precedents for analogous hydrochlorides (e.g., reaction conditions for dihydrochloride salt formation) and apply Design of Experiments (DOE) principles to test variables like stoichiometry, solvent polarity, and temperature . For purification, techniques such as recrystallization in ethanol-water mixtures or column chromatography (using silica gel and methanol/ammonia eluents) are effective. Purity validation via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase) or NMR (D₂O solvent to observe NH/Cl⁻ interactions) is critical .

Q. How should researchers handle and store this compound to ensure stability?

Follow strict laboratory safety protocols: use nitrile gloves, fume hoods for weighing, and airtight, light-resistant containers (e.g., amber glass vials) for storage . Stability studies indicate that the compound should be stored at 2–8°C under inert gas (argon) to prevent hygroscopic degradation. Periodic purity checks via UV-Vis spectroscopy (λmax ~260 nm) or mass spectrometry are advised .

Q. What analytical techniques are most reliable for characterizing this compound?

Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR in D₂O to confirm protonation states and chloride counterion integration .

- HPLC : Use a polar-embedded column (e.g., Waters XBridge HILIC) with a mobile phase of 10 mM ammonium acetate (pH 4.5) and acetonitrile for separation .

- Elemental Analysis : Verify Cl⁻ content via ion chromatography or gravimetric analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Design systematic solubility studies using the shake-flask method under controlled temperature (25°C ± 0.5°C) and pH (buffered solutions). For polar aprotic solvents (e.g., DMSO), account for potential HCl dissociation by measuring conductivity. Use statistical tools like ANOVA to compare datasets and identify outliers. Cross-validate results with computational solubility predictions via COSMO-RS .

Q. What experimental strategies are recommended for studying the compound’s reactivity in nucleophilic environments?

Conduct kinetic studies under varying pH (2–12), monitoring reaction progress via LC-MS. Quench aliquots at timed intervals with 0.1 M HCl to arrest reactivity. For mechanistic insights, employ isotopic labeling (e.g., ¹⁵N-hexahydropyridazine) and track intermediate formation using tandem mass spectrometry .

Q. How should researchers design stability-indicating assays for this compound under accelerated degradation conditions?

Expose the compound to stressors:

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

Perform molecular docking (AutoDock Vina) against enzyme active sites (e.g., monoamine oxidases) using protonated ligand structures. Validate with molecular dynamics simulations (GROMACS, AMBER) under physiological pH (7.4) to assess binding stability. Cross-reference with experimental IC₅₀ data from enzymatic assays .

Methodological Best Practices

- Data Analysis : Use multivariate regression to correlate synthesis parameters (e.g., pH, solvent ratio) with purity outcomes. Open-source tools like R or Python’s SciPy are recommended .

- Safety Compliance : Adopt OSHA-approved protocols for hydrochloride handling, including emergency eyewash stations and spill kits with sodium bicarbonate neutralizers .

- Reproducibility : Document all procedures in electronic lab notebooks (e.g., LabArchives) with raw data backups. Share protocols via platforms like protocols.io to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。